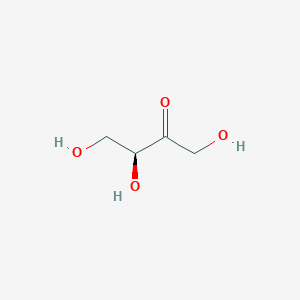![molecular formula C9H16N2O2 B118328 N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide CAS No. 144760-72-5](/img/structure/B118328.png)
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was developed in Russia in the 1990s. It has been shown to improve cognitive function, memory, and learning ability in both animal and human studies.
作用机制
Noopept is believed to work by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. BDNF is known to play a crucial role in synaptic plasticity, learning, and memory. Noopept has also been shown to modulate the activity of glutamate receptors, which are involved in the transmission of nerve impulses in the brain.
Biochemical and Physiological Effects:
Noopept has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It has also been found to have neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. Noopept has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been found to increase the levels of dopamine, a neurotransmitter that is involved in motivation and reward.
实验室实验的优点和局限性
Noopept is a relatively safe compound and has been found to have few side effects. It is also relatively easy to synthesize and can be scaled up for commercial production. However, Noopept is still a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the effects of Noopept may vary depending on the individual, and more research is needed to determine the optimal dosage and duration of treatment.
未来方向
There are several future directions for research on Noopept. One area of research could focus on the development of more potent and selective analogs of Noopept. Another area of research could focus on the use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more research is needed to determine the long-term effects of Noopept and its potential for abuse.
Conclusion:
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, or Noopept, is a synthetic nootropic compound that has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It works by increasing the levels of brain-derived neurotrophic factor (BDNF) and modulating the activity of glutamate receptors. Noopept has neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. While Noopept is a relatively safe compound, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Noopept, including the development of more potent and selective analogs and the use of Noopept in the treatment of neurodegenerative diseases.
合成方法
The synthesis of Noopept involves the reaction of phenylacetic acid with proline in the presence of thionyl chloride to form N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamideylproline methyl ester. This compound is then reacted with glycine ethyl ester to form Noopept. The synthesis method is relatively simple and can be scaled up for commercial production.
科学研究应用
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning ability in both animal and human studies. In a study conducted on rats, Noopept was found to increase the density of dendritic spines, which are the tiny protrusions on neurons that facilitate communication between them. This suggests that Noopept may enhance synaptic plasticity, which is crucial for learning and memory.
属性
CAS 编号 |
144760-72-5 |
|---|---|
产品名称 |
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-7-9(13)11-5-3-2-4-6-11/h2-7H2,1H3,(H,10,12) |
InChI 键 |
QVFMZTKZSGASLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
规范 SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
同义词 |
Acetamide, N-[2-oxo-2-(1-piperidinyl)ethyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





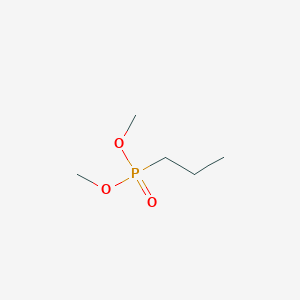
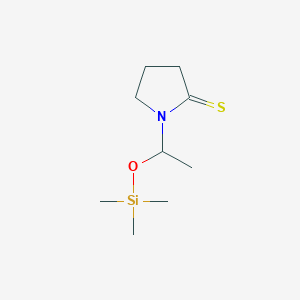
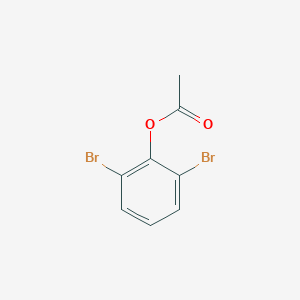



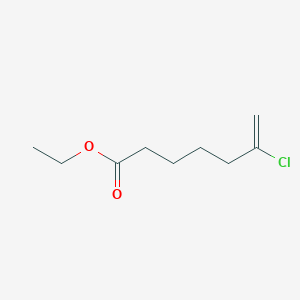
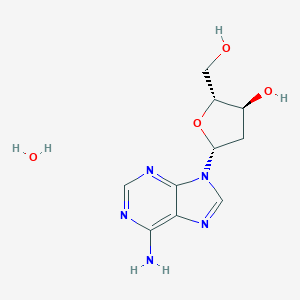
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)


